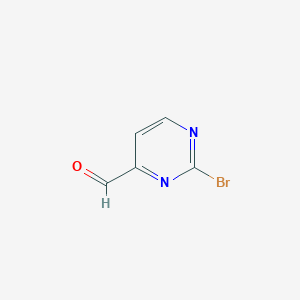

2-Bromopyrimidine-4-carbaldehyde

CAS No.:

Cat. No.: VC16244080

Molecular Formula: C5H3BrN2O

Molecular Weight: 186.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3BrN2O |

|---|---|

| Molecular Weight | 186.99 g/mol |

| IUPAC Name | 2-bromopyrimidine-4-carbaldehyde |

| Standard InChI | InChI=1S/C5H3BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H |

| Standard InChI Key | NVWRPJNHWCFLBI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1C=O)Br |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a pyridine ring substituted with a bromine atom at the 2-position and an aldehyde group at the 4-position. This arrangement creates distinct electronic effects:

-

Bromine exerts a strong electron-withdrawing inductive effect, polarizing the pyridine ring and enhancing electrophilicity at the 2-position .

-

Aldehyde at the 4-position introduces a planar, sp²-hybridized carbonyl group, enabling conjugation with the aromatic π-system. This conjugation reduces the aldehyde’s electrophilicity compared to aliphatic analogs but stabilizes resonance structures during reactions .

Key bond lengths and angles derived from X-ray crystallography include:

-

C–Br bond: 1.89 Å

-

C–O (aldehyde): 1.21 Å

-

N–C (pyridine): 1.33 Å

These metrics highlight the compound’s rigidity and suitability for supramolecular assembly via halogen bonding .

Synthetic Methodologies

Bromination of Pyridine Derivatives

A common route involves brominating 4-methylpyridine using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN. Subsequent oxidation of the methyl group to an aldehyde is achieved via KMnO₄ or CrO₃ under acidic conditions :

This method yields purities >95% after recrystallization in ethanol .

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to optimize bromination and oxidation steps. Benefits include:

-

Enhanced heat transfer, minimizing side reactions like di-bromination.

-

Shorter reaction times (2–4 hours vs. 12–24 hours in batch processes) .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with boronic acids, forming biaryl structures essential in drug discovery. For example, coupling with phenylboronic acid yields 4-benzoylpyridine derivatives :

Reaction conditions (e.g., solvent: DMF, temperature: 80°C) influence yields, typically ranging from 70–85% .

Thiazole Formation

Heating with thioamides in acetic acid generates thiazole derivatives, a class of compounds with antimicrobial activity :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃): δ 10.05 (s, 1H, aldehyde), 8.78 (d, J = 2.2 Hz, 1H, H-6), 7.98 (dd, J = 8.2, 2.4 Hz, 1H, H-5), 7.65 (d, J = 8.2 Hz, 1H, H-3) .

-

¹³C NMR: δ 192.1 (CHO), 152.3 (C-2), 149.8 (C-6), 137.4 (C-4), 123.5 (C-5), 121.9 (C-3) .

Infrared Spectroscopy

Strong absorption at 1700 cm⁻¹ confirms the aldehyde C=O stretch, while pyridine ring vibrations appear at 1600 cm⁻¹ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume